2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The phthalazinone moiety is substituted at position 2 with a 4-bromophenyl group and at position 4 with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl substituent. The bromine and fluorine atoms likely enhance binding affinity and metabolic stability through hydrophobic interactions and electronic effects .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrFN4O2/c23-14-8-10-16(11-9-14)28-22(29)18-7-2-1-6-17(18)19(26-28)21-25-20(27-30-21)13-4-3-5-15(24)12-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZNXXPWQDWSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl and 3-fluorophenyl derivatives, followed by the formation of the oxadiazole ring and subsequent coupling with the dihydrophthalazinone moiety. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential biological activity. This could include studies on its interaction with biological targets, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one may be explored for its potential therapeutic applications. This could involve screening for activity against various diseases, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in preclinical and clinical studies.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and scaffold modifications.
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS: 1207014-04-7)
- Structural Differences :
- Replaces the 4-bromophenyl group at position 2 with a simple phenyl ring.
- Substitutes the 3-fluorophenyl group on the oxadiazole with a 4-methoxyphenyl group.
- Absence of bromine reduces molecular weight (396.41 g/mol vs. ~447 g/mol for the target compound) and may decrease hydrophobic interactions .
2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one
- Structural Differences: Positions bromine at the ortho-position (2-bromophenyl) on the oxadiazole instead of the para-position (4-bromophenyl) in the target compound. Replaces the 3-fluorophenyl group with a methylene-linked oxadiazole and substitutes the phthalazinone’s 4-position with a 4-methoxyphenyl group.
- The methylene spacer may increase flexibility, reducing rigidity compared to the direct oxadiazole-phthalazinone fusion in the target compound .
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS: 1291862-31-1)
- Structural Differences :
- Positions bromine at the meta-position (3-bromophenyl) on the oxadiazole instead of the para-position (4-bromophenyl) in the target compound.
- Substitutes the 3-fluorophenyl group with a phenyl ring.
- Implications: Meta-bromine may alter binding orientation due to divergent electronic and steric profiles compared to para-substituted analogs.
Triazole and Pyrazole Derivatives
Compounds such as 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () and 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () highlight the prevalence of bromophenyl and fluorophenyl motifs in medicinal chemistry. However, their triazole or pyrazole cores differ fundamentally from the phthalazinone-oxadiazole scaffold, leading to distinct conformational and electronic properties .
Key Observations
- Halogen Effects : Bromine at para- or meta-positions and fluorine at meta-positions modulate electronic and steric properties, influencing binding and stability .
- Substituent Diversity : Methoxy groups increase hydrophilicity, whereas halogens enhance lipophilicity, critical for pharmacokinetic optimization .
Biological Activity
The compound 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one represents a novel structure in the field of medicinal chemistry. This compound combines various pharmacophores, including bromophenyl and fluorophenyl groups, alongside an oxadiazole moiety, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The IUPAC name of the compound indicates its complex structure, which includes:
- Bromophenyl group : Contributes to the lipophilicity and potential interaction with biological targets.
- Fluorophenyl group : Increases metabolic stability and may enhance binding affinity.
- Oxadiazole ring : Known for a variety of biological activities including antimicrobial and anticancer properties.
The molecular formula is , with a molecular weight of approximately 452.25 g/mol.
Biological Activity Overview
Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities. The specific compound under discussion has been evaluated for its potential in several areas:
-
Anticancer Activity :
- Studies indicate that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to the one in focus have shown IC50 values ranging from to µM against thymidylate synthase (TS), an important enzyme in DNA synthesis .
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells.
-
Antimicrobial Properties :
- The oxadiazole moiety is associated with significant antibacterial activity against both gram-positive and gram-negative bacteria. Compounds with similar structures have shown effectiveness against Staphylococcus spp. and Bacillus species .
- The presence of halogen substituents (bromine and fluorine) enhances their antimicrobial efficacy by improving membrane permeability.
- Anti-inflammatory Effects :
The mechanism through which This compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation.
- Receptor Interaction : Binding to various receptors can modulate signaling pathways associated with cell survival and apoptosis.
- Cell Membrane Interaction : The lipophilic nature due to bromine and fluorine substituents facilitates better interaction with cell membranes, enhancing bioavailability.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Cytotoxicity Studies :
- Antimicrobial Efficacy :
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 0.47 - 1.4 | |
| Antimicrobial | Staphylococcus spp. | Not specified | |
| Anti-inflammatory | COX Enzymes | Not specified |
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 92.4 |
| Compound B | HCT116 | Not specified |
| Compound C | MCF7 | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
